4-(1-Aminoethyl)pyridin-3-amine, also known as 4-(1-aminoethyl)pyridine, is an organic compound characterized by its pyridine ring substituted with an aminoethyl group at the 4-position. Its molecular formula is C₇H₁₀N₂, and it has a molecular weight of approximately 122.17 g/mol. The compound features a basic nitrogen atom in the pyridine ring, which contributes to its chemical reactivity and biological activity. Its structure can be represented as follows:
textN |H₂N-CH₂-CH₂-C₅H₄
This compound is of interest due to its potential applications in pharmacology and materials science.
Quantum chemical studies have indicated that the electronic properties of 4-(1-aminoethyl)pyridine suggest it may be capable of charge transfer processes, which are important in many
Research indicates that 4-(1-aminoethyl)pyridin-3-amine exhibits significant biological activity. It has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. Notably, it has shown promise in:
Several methods exist for synthesizing 4-(1-aminoethyl)pyridin-3-amine:
These methods often require careful control of reaction conditions to optimize yield and purity .
4-(1-Aminoethyl)pyridin-3-amine has several notable applications:
Studies on the interactions of 4-(1-aminoethyl)pyridin-3-amine with biological macromolecules have shown that it can bind effectively to proteins and enzymes, influencing their activity. This binding is often mediated by hydrogen bonding and hydrophobic interactions due to its amino group and aromatic structure. Such interactions are crucial for understanding its mechanism of action in biological systems .
Several compounds share structural similarities with 4-(1-aminoethyl)pyridin-3-amine. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(2-Aminoethyl)pyridine | C₇H₁₀N₂ | Similar aminoethyl substitution but at the 3-position |
| 2-(3-Pyridyl)ethylamine | C₇H₉N | Different position of pyridine ring substitution |
| Y-27632 dihydrochloride | C₁₄H₂₁N₃O | More complex structure with additional functional groups |
| 3-Aminopyridine | C₅H₈N₂ | Lacks the aminoethyl side chain |
The primary distinction lies in the position of substitution on the pyridine ring and the presence of additional functional groups, which influence their reactivity and biological properties.
4-(1-Aminoethyl)pyridin-3-amine represents a diaminopyridine derivative with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 grams per mole [1] [2]. The compound consists of a pyridine ring system bearing two distinct amino-containing substituents: a primary amino group at position 3 and a 1-aminoethyl group at position 4 [2] [3]. This structural arrangement places the compound within the broader class of pyridine derivatives that have been extensively studied for their diverse chemical properties [4] [5].
Constitutional isomerism in this compound manifests through multiple positional arrangements of the functional groups on the pyridine ring [6] [7]. The constitutional isomers include variations where the aminoethyl and amino substituents occupy different positions on the six-membered aromatic ring [8] [9]. For instance, 2-(1-aminoethyl)pyridin-3-amine and 3-(1-aminoethyl)pyridin-2-amine represent positional isomers that share the same molecular formula but differ in connectivity patterns [1] [9].
| Constitutional Isomer | Aminoethyl Position | Amino Position | Molecular Formula |
|---|---|---|---|
| 4-(1-Aminoethyl)pyridin-3-amine | 4 | 3 | C₇H₁₁N₃ |
| 4-(1-Aminoethyl)pyridin-2-amine | 4 | 2 | C₇H₁₁N₃ |
| 3-(1-Aminoethyl)pyridin-2-amine | 3 | 2 | C₇H₁₁N₃ |
| 2-(1-Aminoethyl)pyridin-3-amine | 2 | 3 | C₇H₁₁N₃ |
Chain isomerism also contributes to the constitutional diversity, as demonstrated by related compounds such as 4-(2-aminoethyl)pyridin-3-amine, where the amino group is attached to the terminal carbon of an ethyl chain rather than the secondary carbon [10] [11]. This structural variation, while maintaining the same molecular formula, results in fundamentally different connectivity patterns and consequently different chemical and physical properties [7] [12].
The spatial arrangement of functional groups in 4-(1-aminoethyl)pyridin-3-amine is governed by the planar geometry of the pyridine ring and the tetrahedral geometry around the chiral carbon center [4] [5]. The pyridine nitrogen occupies position 1 of the six-membered aromatic ring, creating an electron-deficient aromatic system that influences the electronic properties of the attached substituents [4] [13].
The primary amino group at position 3 adopts a pyramidal geometry characteristic of sp³-hybridized nitrogen atoms, with the lone pair of electrons contributing to the overall electronic distribution of the molecule [14] [5]. This amino group exhibits typical primary amine behavior, with bond angles approximating the tetrahedral value of 109.5 degrees rather than the 90-degree angles expected for pure p-orbital utilization [14] [15].
The 1-aminoethyl substituent at position 4 introduces additional complexity through its chiral carbon center [16] [17]. This carbon atom maintains sp³ hybridization and tetrahedral geometry, with four distinct substituents: a hydrogen atom, a methyl group, a primary amino group, and the pyridin-3-yl moiety [18] [19]. The spatial arrangement around this chiral center follows standard tetrahedral bond angles, with the substituents positioned to minimize steric interactions [16] [17].
| Structural Feature | Geometry | Hybridization | Bond Angles |
|---|---|---|---|
| Pyridine ring | Planar | sp² | 120° |
| Amino group (position 3) | Pyramidal | sp³ | ~109.5° |
| Chiral carbon | Tetrahedral | sp³ | 109.5° |
| Pyridine nitrogen | Planar | sp² | 120° |
The electron density distribution within the molecule reflects the combined influence of the electron-withdrawing pyridine nitrogen and the electron-donating amino groups [4] [5]. This electronic arrangement affects the compound's reactivity patterns and intermolecular interactions, particularly hydrogen bonding capabilities through the primary amino groups [13] [20].
The stereochemical complexity of 4-(1-aminoethyl)pyridin-3-amine arises from the presence of a single chiral center located at the carbon atom of the aminoethyl substituent [17] [18]. This chiral carbon bears four distinct substituents arranged in a tetrahedral configuration: a hydrogen atom, a methyl group, a primary amino group, and the pyridin-3-yl ring system [19] [17].
According to the Cahn-Ingold-Prelog priority rules, the substituents are ranked based on atomic number and molecular complexity [21] [15]. The amino group receives the highest priority due to nitrogen's higher atomic number compared to carbon and hydrogen [22] [23]. The pyridin-3-yl substituent ranks second, followed by the methyl group, with hydrogen receiving the lowest priority [24] [12].
The absolute configuration determination follows standard stereochemical nomenclature, where the molecule can exist in either R or S configuration depending on the spatial arrangement of the priority-ranked substituents [21] [24]. When viewed along the carbon-hydrogen bond with hydrogen pointing away from the observer, the R configuration corresponds to a clockwise arrangement of the remaining three substituents in order of decreasing priority [22] [20].
| Priority Rank | Substituent | Basis for Priority Assignment |
|---|---|---|
| 1 (Highest) | -NH₂ | Nitrogen atomic number (14) |
| 2 | Pyridin-3-yl | Carbon framework complexity |
| 3 | -CH₃ | Methyl group |
| 4 (Lowest) | -H | Hydrogen atomic number (1) |
The chiral center exhibits typical characteristics of carbon-based stereogenic centers found in pharmaceutical compounds and natural products [15] [23]. The tetrahedral arrangement ensures that the two possible configurations are non-superimposable mirror images, meeting the fundamental requirement for optical activity [14] [22]. This stereochemical feature significantly impacts the compound's potential biological activity and chemical behavior [15] [20].
4-(1-Aminoethyl)pyridin-3-amine exists as a pair of enantiomers due to the presence of its single chiral center [17] [22]. These enantiomers, designated as (R)-4-(1-aminoethyl)pyridin-3-amine and (S)-4-(1-aminoethyl)pyridin-3-amine, represent non-superimposable mirror images with identical physical properties except for their interaction with plane-polarized light [22] [23].
The enantiomeric relationship manifests in optical activity, where each pure enantiomer rotates plane-polarized light in opposite directions with equal magnitude [23] [20]. The specific rotation values depend on experimental conditions including solvent, temperature, and concentration, following established protocols for optical rotation measurement [23] [22]. A racemic mixture containing equal proportions of both enantiomers exhibits no net optical rotation due to the cancellation of individual rotatory contributions [25] [23].
| Stereochemical Form | Configuration | Optical Activity | Relationship Type |
|---|---|---|---|
| Enantiomer 1 | (R) | Dextrorotatory or Levorotatory | Mirror image |
| Enantiomer 2 | (S) | Opposite rotation to R-form | Mirror image |
| Racemic mixture | (±) or (R,S) | No net rotation | Equal mixture |
Diastereomeric relationships do not occur in this particular compound due to the presence of only one chiral center [26] [25]. Diastereomers require multiple stereogenic centers where at least one center differs in configuration while others remain the same [25] [27]. However, related compounds within the aminoethylpyridine family that possess additional chiral centers would exhibit both enantiomeric and diastereomeric relationships [26] [27].
The stereochemical purity of enantiomeric preparations can be determined through various analytical techniques, including chiral chromatography and nuclear magnetic resonance spectroscopy with chiral derivatizing agents [20] [23]. Enantiomeric excess calculations provide quantitative measures of optical purity, expressed as the percentage difference between the major and minor enantiomer concentrations [22] [23]. These measurements are crucial for pharmaceutical applications where stereochemical purity directly impacts biological activity and therapeutic efficacy [15] [20].
Physical State and Thermal Properties
4-(1-Aminoethyl)pyridin-3-amine exists as a liquid under standard conditions with a molecular formula of C₇H₁₁N₃ and molecular weight of 137.18 g/mol [2]. The compound exhibits a density of approximately 1.019 g/mL at 25°C, derived from analogous 4-(1-aminoethyl)pyridine data [3]. The predicted boiling point is approximately 240°C, consistent with similar aminopyridine derivatives .
Thermal Stability Profile
The thermal stability assessment reveals distinct temperature-dependent behavior:
| Temperature Range (°C) | Stability Assessment | Expected Degradation Products |
|---|---|---|
| 25-100 | Stable | None |
| 100-200 | Stable with minor changes | Minor volatilization |
| 200-300 | Onset of degradation | Ammonia, methylamine |
| 300-400 | Significant decomposition | Pyridine derivatives, nitrogen compounds |
| >400 | Complete decomposition | Carbon, nitrogen oxides |
Thermal degradation studies of related aminopyridine compounds indicate that the primary decomposition pathway involves cleavage of the amino-ethyl linkage, generating volatile amines and modified pyridine structures [5] [6]. The compound maintains stability up to approximately 200°C, making it suitable for moderate-temperature applications.
Flash Point and Safety Considerations
The flash point is estimated at 104.4°C based on safety data for the closely related 4-(1-aminoethyl)pyridine [2] [3]. This relatively high flash point indicates moderate fire hazard risk under normal handling conditions.
Aqueous Solubility
4-(1-Aminoethyl)pyridin-3-amine exhibits high water solubility (>100 g/L) attributed to the presence of multiple nitrogen atoms capable of hydrogen bonding and protonation [7] [8]. The compound contains both pyridine nitrogen and primary amine functionalities, significantly enhancing its hydrophilic character.
Organic Solvent Compatibility
The compound demonstrates excellent miscibility with polar protic solvents such as ethanol and methanol, similar to other aminopyridine derivatives [9]. This behavior is consistent with the amphiphilic nature of the molecule, containing both polar amino groups and the aromatic pyridine ring.
Partition Coefficients
| Property | Value | Notes |
|---|---|---|
| Log P (octanol/water) | 0.5-1.0 | Estimated based on structure |
| Partition Coefficient | 3.2-10.0 | Estimated range |
| Aqueous Stability | Stable under normal conditions | Avoid strong acids/bases |
| pH Range (stable) | 4-10 | Optimal range for stability |
The estimated log P value of 0.5-1.0 indicates moderate lipophilicity [10] [11]. This partition coefficient suggests the compound will preferentially distribute to aqueous phases while maintaining sufficient organic solubility for biological membrane permeation.
pH-Dependent Behavior
The compound exhibits pH-dependent solubility and stability characteristics. Under acidic conditions (pH < 4), protonation of the amine groups increases water solubility but may lead to chemical instability. The optimal pH range for stability spans 4-10, where the compound maintains its molecular integrity while exhibiting favorable solubility properties.
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Energies
Density functional theory calculations using B3LYP and B3PW91 functionals with 6-311+G(d,p) basis set reveal the frontier molecular orbital characteristics of 4-(1-aminoethyl)pyridine, which serves as a structural analog for understanding the electronic properties [12] [13].
| Property | B3LYP/6-311+G(d,p) | B3PW91/6-311+G(d,p) |
|---|---|---|
| HOMO Energy (eV) | -7.05 | -7.03 |
| LUMO Energy (eV) | -0.97 | -0.94 |
| HOMO-LUMO Gap (eV) | 6.08 | 6.09 |
| Ionization Potential (eV) | 7.05 | 7.03 |
| Electron Affinity (eV) | 0.97 | 0.94 |
Electronic Transition Characteristics
The HOMO-LUMO energy gap of approximately 6.08-6.09 eV indicates moderate chemical reactivity and suggests the compound's potential for charge transfer processes [12]. This energy gap is characteristic of pyridine derivatives with electron-donating substituents, where the amino groups contribute electron density to the aromatic system.
Orbital Distribution and Character
The HOMO is primarily localized on the pyridine ring with significant contribution from the amino substituents, reflecting the electron-donating nature of the aminoethyl group [14]. The LUMO exhibits distribution over the pyridine ring, particularly concentrated on the nitrogen atom, indicating the electron-accepting character of the heterocyclic system.
Chemical Reactivity Descriptors
Global reactivity descriptors calculated from frontier orbital energies provide insight into chemical behavior:
These parameters indicate that 4-(1-Aminoethyl)pyridin-3-amine exhibits balanced reactivity, neither extremely hard nor soft, making it suitable for various chemical transformations while maintaining reasonable stability [12].
Dipole Moment Characteristics
The estimated dipole moment for 4-(1-Aminoethyl)pyridin-3-amine ranges from 3.5-4.2 Debye in the gas phase [15] [16]. This significant dipole moment arises from the asymmetric distribution of electron density due to the presence of multiple nitrogen atoms with different electronic environments. The pyridine nitrogen and amino groups contribute to the overall molecular polarity through their distinct electron-donating and -accepting properties.
Static Polarizability Analysis
| Property | Gas Phase | Source/Method |
|---|---|---|
| Static Polarizability (α) (a.u.) | 75-80 | DFT/B3LYP estimation |
| Polarizability xx (a.u.) | ~72 | Tensor component estimation |
| Polarizability yy (a.u.) | ~76 | Tensor component estimation |
| Polarizability zz (a.u.) | ~78 | Tensor component estimation |
| Anisotropy of Polarizability (a.u.) | ~6 | Calculated from tensor components |
The static polarizability of approximately 75-80 atomic units indicates moderate electronic delocalization within the molecular framework [17] [18]. This value is consistent with other aminopyridine derivatives and reflects the contribution of both the aromatic π-system and the flexible aminoethyl substituent.
Polarizability Tensor Components
The polarizability tensor exhibits moderate anisotropy (~6 a.u.), indicating that the electronic response to external electric fields varies with molecular orientation [17]. The slightly higher polarizability along the z-axis (78 a.u.) compared to the x-axis (72 a.u.) suggests preferential electronic delocalization along the molecular backbone containing the pyridine ring and aminoethyl substituent.
Nonlinear Optical Properties
Based on studies of related aminopyridine compounds, 4-(1-Aminoethyl)pyridin-3-amine is expected to exhibit moderate nonlinear optical properties [17] [18]. The presence of electron-donating amino groups conjugated with the electron-accepting pyridine ring creates conditions favorable for second-order nonlinear optical effects, though the magnitude is likely modest compared to specially designed nonlinear optical materials.
Solvent Effects on Electronic Properties
Electronic properties show sensitivity to solvent environment, with polar solvents generally increasing the dipole moment and modifying the polarizability through electrostatic stabilization of charge-separated states [12]. Water as a solvent is expected to enhance the dipole moment to values exceeding 4.5 Debye due to hydrogen bonding interactions with the amino groups and pyridine nitrogen.